N-benzyl-N-[2-({(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes benzyl, chlorophenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the benzyl and sulfonamide groups under controlled reaction conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-{N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methylbenzene-1-sulfonamide: This compound has a similar structure but includes a hydroxyphenyl group instead of a chlorophenyl group.
N-benzyl-4-chloroaniline: This compound shares the benzyl and chlorophenyl groups but lacks the sulfonamide and hydrazinecarbonyl groups.
Uniqueness
N-BENZYL-N-(2-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H26ClN3O3S |
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Molecular Weight |
532.1 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C29H26ClN3O3S/c1-21-12-18-26(19-13-21)37(35,36)33(20-23-8-4-3-5-9-23)28-11-7-6-10-27(28)29(34)32-31-22(2)24-14-16-25(30)17-15-24/h3-19H,20H2,1-2H3,(H,32,34)/b31-22+ |
InChI Key |
FAORFHKENNZAJH-DFKUXCBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=C(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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